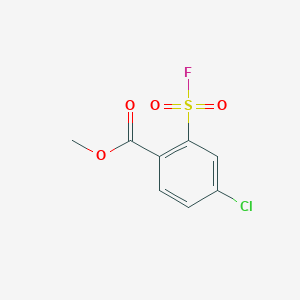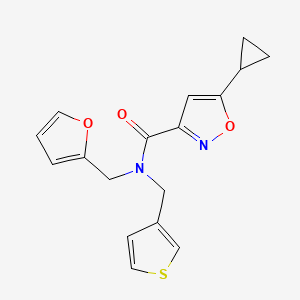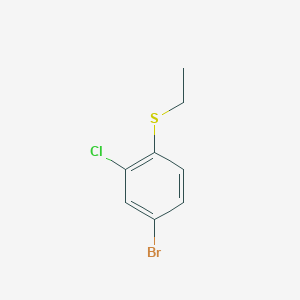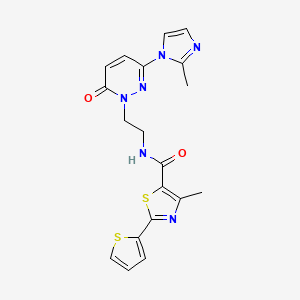
Methyl 4-chloro-2-(fluorosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-chloro-2-(fluorosulfonyl)benzoate” is a chemical compound with the CAS Number: 1955505-45-9 . It has a molecular weight of 252.65 and its molecular formula is C8H6ClFO4S .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorosulfonyl, and benzoate groups.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Important Intermediates
Methyl 4-chloro-2-(fluorosulfonyl)benzoate and related compounds have been extensively studied for their utility as intermediates in the synthesis of various chemicals. For example, the compound has been utilized in the synthesis of NHE (Na+/H+ exchanger) inhibitors, which are beneficial for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion, showing its potential in medical research and pharmaceutical development (Baumgarth, Beier, & Gericke, 1997).
Solubility Studies
Research on the solubility of compounds similar to this compound, such as 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents has provided valuable insights into their physical properties and potential applications in different solvents, contributing to the fields of chemistry and material science (Qian, Wang, & Chen, 2014).
Acaricide Development
The compound has been identified as a novel acaricide, named amidoflumet, highlighting its application in agricultural science for pest control. The study of its molecular structure revealed important interactions, such as intramolecular N—H⋯O hydrogen bonding, which could be crucial for its biological activity (Kimura & Hourai, 2005).
Methodological Innovations
The development of new synthetic methodologies involving compounds like this compound has significant implications in synthetic chemistry. For instance, practical syntheses of related compounds have been reported, contributing to the field by providing efficient routes for the production of pharmaceuticals and other chemicals (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
Environmental Remediation
Studies on the oxidation of environmental pollutants using heat-activated persulfate in the presence of compounds related to this compound offer insights into new methods for in-situ groundwater remediation, demonstrating the compound's relevance in environmental science (Park, Lee, Medina, Zull, & Waisner, 2016).
Safety and Hazards
“Methyl 4-chloro-2-(fluorosulfonyl)benzoate” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 4-chloro-2-fluorosulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDNRSOQOOQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)


![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)
![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)





![2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B2819577.png)